molecular formula C23H25N5O3 B601984 4-Hydroxy estrone 1-N3-Adenine CAS No. 488841-24-3

4-Hydroxy estrone 1-N3-Adenine

Cat. No.: B601984
CAS No.: 488841-24-3
M. Wt: 419.49
InChI Key:
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Description

4-Hydroxy estrone 1-N3-Adenine is a compound that combines the structures of 4-hydroxy estrone and adenine. It is a derivative of estrone, an estrogenic hormone, and adenine, a nucleobase found in DNA and RNA. This compound is of interest due to its potential biological activities and its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy estrone 1-N3-Adenine typically involves the coupling of 4-hydroxy estrone with adenine. The reaction conditions often require the use of a suitable catalyst and solvent to facilitate the coupling reaction. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy estrone 1-N3-Adenine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols. Substitution reactions on the adenine moiety can result in various substituted adenine derivatives .

Scientific Research Applications

4-Hydroxy estrone 1-N3-Adenine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy estrone 1-N3-Adenine involves its interaction with DNA and proteins. The compound can form DNA adducts, which may lead to mutations and genotoxic effects. Additionally, it has been shown to have neuroprotective effects by modulating oxidative stress pathways and interacting with estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy estrone 1-N3-Adenine is unique due to its combined structure of an estrogen metabolite and a nucleobase. This dual structure allows it to interact with both hormonal and genetic pathways, making it a valuable compound for studying the interplay between hormones and DNA .

Properties

IUPAC Name

(8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPIVMWBGXYTG-RPRYFYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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